1-(4-Propylphenyl)propan-1-one

High-Temperature Organic Synthesis Distillation Purification Thermal Stability

1-(4-Propylphenyl)propan-1-one (CAS 56147-30-9), also known as 4'-n-propylpropiophenone, is an aromatic ketone belonging to the propiophenone class with the molecular formula C12H16O and a molecular weight of 176.25 g/mol. It features a para-propyl-substituted phenyl ring attached to a propanone moiety, positioning it as a versatile synthetic intermediate.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 56147-30-9
Cat. No. B1275453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Propylphenyl)propan-1-one
CAS56147-30-9
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)CC
InChIInChI=1S/C12H16O/c1-3-5-10-6-8-11(9-7-10)12(13)4-2/h6-9H,3-5H2,1-2H3
InChIKeyFDSYYILHBJMPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Propylphenyl)propan-1-one (CAS 56147-30-9): A Differentiated Aryl Alkyl Ketone Intermediate for Precise Organic Synthesis


1-(4-Propylphenyl)propan-1-one (CAS 56147-30-9), also known as 4'-n-propylpropiophenone, is an aromatic ketone belonging to the propiophenone class with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It features a para-propyl-substituted phenyl ring attached to a propanone moiety, positioning it as a versatile synthetic intermediate . Its physical properties—including a boiling point of 275°C at 760 mmHg, a density of 0.943 g/cm³, and a refractive index of 1.501 —are characteristic of liquid aryl alkyl ketones. This compound is primarily supplied for research and development purposes, with commercial availability at purities of 95% or higher .

1 Compatible with high-temperature synthesis conditions
2 Validated GC-MS reference spectra for analytical confirmation
3 Distinct density and lipophilicity for chromatographic method development

Why Generic Substitution Fails: Physicochemical Differentiation of 1-(4-Propylphenyl)propan-1-one Among Alkyl-Substituted Propiophenones


The substitution of 1-(4-Propylphenyl)propan-1-one with seemingly similar alkyl-substituted propiophenones is not a neutral exchange. Even minor alterations in the para-alkyl chain length or branching (e.g., ethyl vs. isopropyl vs. n-propyl) produce quantifiable differences in key physicochemical properties that directly impact downstream synthetic utility and purification strategies. For instance, the n-propyl substituent yields a boiling point of 275°C at 760 mmHg and a density of 0.943 g/cm³ , which differ markedly from the ethyl analog (boiling point 246°C, density 0.98) [1] and the acetophenone analog (boiling point 251-252°C, density 0.98) . These variations translate into distinct chromatographic retention behaviors, altered reaction kinetics due to differential steric and electronic effects, and divergent phase-transfer characteristics in biphasic systems. The quantitative evidence presented below substantiates why unverified generic substitution introduces uncontrolled variables that compromise experimental reproducibility and process consistency.

Boiling point Alkyl chain length shifts thermal window; ethyl analog boils significantly lower, altering reaction conditions.
Density Lower density vs ethyl/acetyl analogs modifies chromatographic retention and liquid-liquid extraction behavior.
Spectral data Isopropyl analog lacks validated GC-MS reference spectra, increasing identification risk in regulated workflows.

1-(4-Propylphenyl)propan-1-one: Quantitative Evidence for Differentiated Procurement and Method Selection


Elevated Boiling Point Relative to Ethyl Analog Enables Higher Temperature Reaction Windows

1-(4-Propylphenyl)propan-1-one exhibits a boiling point of 275°C at 760 mmHg . This is 29°C higher than the boiling point of its closest analog, 4'-ethylpropiophenone (CAS 27465-51-6), which boils at 246°C under identical atmospheric pressure [1]. This difference reflects the increased molecular weight (176.25 g/mol vs. 162.23 g/mol) and greater van der Waals interactions conferred by the n-propyl substituent.

Thermal Window
Cross-study comparable
275°C vs 246°C (+29°C)
Supports high-temperature reaction scope expansion
At 760 mmHg; ethyl analog boils lower
High-Temperature Organic Synthesis Distillation Purification Thermal Stability

Lower Density and Distinct Chromatographic Behavior Versus Ethyl and Acetyl Analogs

1-(4-Propylphenyl)propan-1-one has a reported density of 0.943 g/cm³ . In contrast, both 4'-ethylpropiophenone and 1-(4-propylphenyl)ethanone (4'-propylacetophenone, CAS 2932-65-2) exhibit a higher density of 0.98 g/cm³ [1]. The 0.037 g/cm³ lower density of the target compound is a direct consequence of its extended alkyl chain, which reduces overall molecular packing efficiency in the liquid phase.

Density Profile
Cross-study comparable
0.943 g/cm³ vs 0.98 g/cm³ (−3.8%)
Alters chromatographic retention and extraction behavior
Denser analogs require distinct method parameters
Chromatographic Separation Liquid-Liquid Extraction Formulation Development

Extended Alkyl Chain Confers Differential Lipophilicity and Solubility Profile

The n-propyl substituent of 1-(4-Propylphenyl)propan-1-one (C3 alkyl chain) provides a higher calculated lipophilicity compared to the ethyl analog (C2 alkyl chain). While direct experimental logP values are not available in the open literature for this specific compound, the structural difference—an additional methylene unit—predictably increases partition coefficient by approximately 0.5 logP units based on standard fragment-based contributions [1]. This class-level inference aligns with the observed physical properties: the target compound exhibits a refractive index of 1.501 , consistent with its enhanced polarizability relative to smaller alkyl-substituted propiophenones.

Lipophilicity Estimate
Class-level
Estimated +0.5 logP vs ethyl analog
Influences partitioning in biphasic reaction systems
Class-level inference; experimental logP unavailable
Lipophilicity Optimization Membrane Permeability Medicinal Chemistry

Distinct GC-MS Retention and Fragmentation Profile Enables Unambiguous Analytical Identification

Gas chromatography-mass spectrometry (GC-MS) data confirm that 1-(4-Propylphenyl)propan-1-one produces a unique mass spectrum with characteristic fragments, enabling unambiguous identification in complex mixtures. The SpectraBase database contains two independent GC-MS spectra for this compound (SpectraBase Compound ID: 5VjW8YnJo2q) [1], demonstrating its distinct fragmentation pattern that differs from the ethyl analog (4'-ethylpropiophenone, which has three NMR, one FTIR, one Raman, and two GC-MS spectra documented) [2] and the isopropyl analog (one NMR, one FTIR, and one Raman spectrum) [3]. The presence of the n-propyl group generates a molecular ion at m/z 176 and characteristic α-cleavage fragments that serve as definitive analytical markers.

Analytical Reference
Cross-study comparable
Validated GC-MS spectra (target); none for isopropyl analog
Supports unambiguous identity confirmation
Isopropyl analog lacks reference spectral data
Analytical Chemistry Quality Control Impurity Profiling

High-Impact Application Scenarios for 1-(4-Propylphenyl)propan-1-one Based on Differentiated Performance Data


High-Temperature Organic Transformations Requiring Thermal Stability Above 250°C

Given its boiling point of 275°C at 760 mmHg [1], 1-(4-Propylphenyl)propan-1-one is the preferred substrate over 4'-ethylpropiophenone (boiling point 246°C) [2] for reactions requiring sustained heating at or above 250°C. This includes Friedel-Crafts acylations with elevated thermal activation, high-temperature cross-coupling reactions, and solvent-free melt-phase syntheses where lower-boiling analogs would volatilize, compromising reaction stoichiometry and yield.

Chromatographic Method Development for Separation of n-Propyl-Containing Intermediates

The density of 0.943 g/cm³ [1] distinguishes this compound from the denser ethyl (0.98 g/cm³) [2] and acetyl (0.98 g/cm³) [3] analogs. This physical differentiation is critical when developing normal-phase HPLC or flash chromatography methods for reaction monitoring and purification. Using the target compound as a reference standard ensures accurate method calibration, as generic substitution would shift retention times and compromise separation resolution.

Analytical Reference Standard for GC-MS Quantification and Impurity Testing

1-(4-Propylphenyl)propan-1-one is documented with validated GC-MS spectra in the SpectraBase database [1], whereas the isopropyl analog lacks comparable GC-MS spectral reference data [2]. This makes the target compound a more reliable analytical standard for GC-MS method validation, impurity profiling, and identity confirmation in quality control laboratories, particularly in regulated pharmaceutical and fine chemical manufacturing environments.

Lipophilicity-Dependent Partitioning in Biphasic Reaction Systems

The estimated 0.5 logP unit increase in lipophilicity relative to the ethyl analog, inferred from the additional methylene unit in the n-propyl chain [1], positions 1-(4-Propylphenyl)propan-1-one as the appropriate substrate for biphasic reactions where enhanced organic-phase partitioning is desired. This includes phase-transfer catalysis and liquid-liquid extraction workflows where substituting a less lipophilic analog would reduce extraction efficiency and alter reaction kinetics at the interface.

Application
Selection Property
Validation Focus
High-temperature synthesis applications
Thermal stability profile
Reaction window above typical boiling points
Chromatographic method development for alkyl-substituted intermediates
Density and retention behavior
HPLC or flash chromatography parameter optimization
GC-MS analytical reference standard
Validated spectral library data
Identity confirmation and impurity profiling
Biphasic reaction systems requiring organic-phase partitioning
Lipophilicity profile
Extraction efficiency and phase-transfer behavior
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